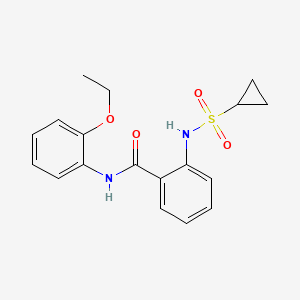
Monosulfuron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monosulfuron is a sulfonylurea herbicide that was developed by the research group led by Academician Zhengming Li at the Elemento-Organic Chemistry Institute of Nankai University. It is a novel herbicide that has been officially registered in China since 2012 . This compound is known for its effectiveness in controlling a wide range of weeds in various crops, including wheat, corn, and rice. It works by inhibiting the acetolactate synthase enzyme, which is crucial for the synthesis of branched-chain amino acids in plants .
Wissenschaftliche Forschungsanwendungen
Monosulfuron has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. Some of the key applications include:
Agriculture: this compound is primarily used as a herbicide to control a variety of weeds in crops such as wheat, corn, and rice.
Environmental Studies: this compound is used in environmental studies to assess its impact on non-target organisms, such as nitrogen-fixing cyanobacteria.
Biological Research: this compound is used in biological research to study its effects on plant physiology and biochemistry.
Wirkmechanismus
Target of Action
Monosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) in nitrogen-fixing cyanobacteria . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in these organisms .
Mode of Action
This compound acts as an inhibitor of ALS . When applied, it substantially inhibits the in vitro ALS activity, leading to a decrease in the production of branched-chain amino acids . This inhibition interferes with protein metabolism, affecting the growth and development of the cyanobacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts this pathway, leading to a reduction in the production of these amino acids . This disruption affects protein synthesis, which is critical for the growth and development of the cyanobacteria .
Pharmacokinetics
It is known that this compound is readily degraded and less accumulated in certain species of cyanobacteria
Result of Action
The inhibition of ALS by this compound leads to a decrease in the production of branched-chain amino acids, which in turn affects protein synthesis . This can result in the inhibition of growth in nitrogen-fixing cyanobacteria at higher concentrations of this compound . At lower concentrations, this compound can stimulate the growth of these organisms .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound can affect its efficacy. At lower concentrations, it can stimulate the growth of nitrogen-fixing cyanobacteria, while at higher concentrations, it can inhibit their growth . The stability of this compound in the environment and its degradation rate can also influence its action
Biochemische Analyse
Biochemical Properties
Monosulfuron has been observed to have a stimulative effect on heterocyst formation and nitrogenase activity, but it inhibits photosynthesis. This is evidenced by a lower net photosynthetic rate, fewer photosynthetic pigments, and a smaller Fv/Fm ratio at increasingly higher this compound concentrations .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting photosynthesis and nitrogenase activity. The compound also affects the formation of heterocysts, specialized cells for nitrogen fixation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes such as acetolactate synthase (ALS). It acts as an ALS inhibitor, affecting the enzyme’s activity and thus influencing the metabolic processes within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound is more readily degraded and less accumulated in certain species of algae compared to others .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the inhibition of acetolactate synthase (ALS). This enzyme plays a crucial role in the synthesis of branched-chain amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monosulfuron can be synthesized through a series of chemical reactions involving the formation of sulfonylurea linkage. The synthesis typically involves the reaction of a sulfonamide with a carbamate derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves multiple purification steps, including crystallization and filtration, to obtain the final product. The industrial production process is designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Monosulfuron undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under neutral and weakly alkaline conditions but can hydrolyze under strongly acidic or basic conditions .
Common Reagents and Conditions:
Hydrolysis: this compound hydrolyzes in the presence of water, especially under acidic or basic conditions.
Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the chemical reactions of this compound include sulfonamide, carbamate, sulfonic acid, and amine derivatives .
Vergleich Mit ähnlichen Verbindungen
- Chlorsulfuron
- Metsulfuron-methyl
- Sulfometuron-methyl
- Tribenuron-methyl
Monosulfuron stands out due to its unique combination of selectivity, stability, and lower toxicity, making it a valuable herbicide for modern agricultural practices.
Eigenschaften
CAS-Nummer |
155860-63-2 |
|---|---|
Molekularformel |
C12H11N5O5S |
Molekulargewicht |
337.31 g/mol |
IUPAC-Name |
1-(4-methylpyrimidin-2-yl)-3-(2-nitrophenyl)sulfonylurea |
InChI |
InChI=1S/C12H11N5O5S/c1-8-6-7-13-11(14-8)15-12(18)16-23(21,22)10-5-3-2-4-9(10)17(19)20/h2-7H,1H3,(H2,13,14,15,16,18) |
InChI-Schlüssel |
DPIRXVCCFDCYGI-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Monosulfuron |
Herkunft des Produkts |
United States |
Q1: What is the primary target of Monosulfuron in plants?
A1: this compound specifically targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. [, , , ]
Q2: How does this compound’s inhibition of ALS affect plant growth?
A2: By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the cessation of cell division and ultimately plant death. [, , ]
Q3: Does this compound affect all plant species equally?
A3: No, this compound exhibits selectivity in its action. Certain crops like wheat and millet demonstrate tolerance, while others like maize exhibit varying degrees of sensitivity. This difference is attributed to variations in ALS enzyme sensitivity and potential detoxification mechanisms in tolerant species. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound is represented by the molecular formula C12H13N5O5S and has a molecular weight of 339.34 g/mol. [, ]
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A5: Researchers utilize a combination of spectroscopic methods like IR, NMR, MS, and UV to confirm the identity and purity of this compound. [, , ]
Q6: Is this compound stable in various solvents?
A6: this compound exhibits variable stability depending on the solvent. It demonstrates stability in acetone and tetrahydrofuran but degrades rapidly in methanol and N,N-dimethylformamide. []
Q7: How do temperature and light impact this compound degradation?
A7: Temperature exerts a more significant influence on this compound degradation than light exposure, particularly in solvents like methanol. []
Q8: What factors affect the persistence of this compound in soil?
A8: Soil pH plays a key role in this compound degradation. Degradation is faster in acidic and strongly alkaline soils compared to neutral or weakly alkaline soils. Soil organic content also significantly influences its adsorption and persistence. [, ]
Q9: How has molecular modeling contributed to understanding this compound's mode of action?
A9: Molecular dynamics simulations revealed that this compound's conformational changes, particularly the shift to its active conformation, primarily occur in aqueous environments, like within a plant. This highlights the importance of water in facilitating its interaction with the ALS enzyme. []
Q10: Have there been studies using computational approaches to predict this compound's activity?
A10: Yes, researchers have employed techniques like simulated annealing and semi-empirical quantum calculations to study this compound’s interactions with different functional monomers. These studies shed light on the recognition mechanisms and selectivity of molecularly imprinted polymers designed for this compound extraction. []
Q11: What strategies have been explored to enhance the formulation and stability of this compound?
A12: Synthesis of sodium this compound-ester, achieved by reacting this compound-ester with sodium hydroxide, aims to improve its environmental properties without compromising herbicidal activity. This modification alters its solubility and potentially its behavior in the environment. [, ]
Q12: What analytical techniques are employed for the detection and quantification of this compound?
A13: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for this compound analysis in various matrices like soil and wheat. [, , ]
Q13: Are there advanced techniques available for more detailed analysis of this compound?
A14: Yes, techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer enhanced sensitivity and selectivity for the detection and quantification of this compound and its metabolites. [, ]
Q14: What are the potential environmental impacts of this compound?
A15: While generally considered safe for target crops, this compound can impact non-target organisms like cyanobacteria and protozoa, affecting their growth and photosynthesis. Its effects vary depending on the species and concentration. [, , , ]
Q15: How long does this compound persist in soil, and does it pose a risk to succeeding crops?
A16: this compound's half-life in soil can vary, but studies indicate that after 12 months of application in millet fields, succeeding crops like potatoes, beans, sunflowers, sorghum, and corn can be safely planted. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


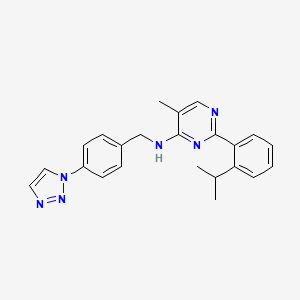

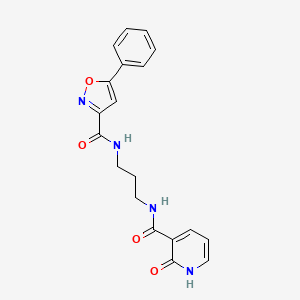

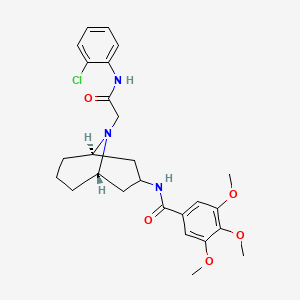
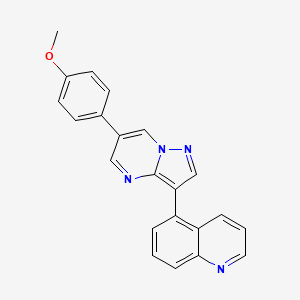

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)
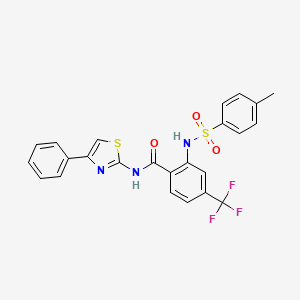
![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

